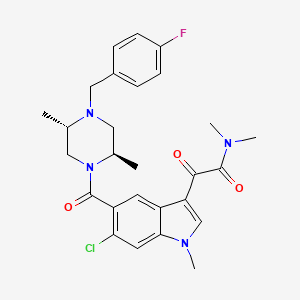
Talmapimod
説明
Talmapimod is the first-generation oral p38 MAP kinase inhibitor developed by Scios . It has shown to be effective in treating inflammatory diseases such as Rheumatoid Arthritis . It is a small molecule pharmaceutical and is currently being investigated in clinical studies .
Synthesis Analysis
Twenty novel talmapimod analogues were designed, synthesized, and evaluated for their in vivo anti-inflammatory activities . Among them, compound 6n was the most potent one and was selected for exploring the mechanisms underlying its anti-inflammatory efficacy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of talmapimod analogues have been described in detail . For instance, 1– (2- (4-Benzylpiperazine-1-carbonyl)phenyl)ethan-1-one (6k) was synthesized with a yield of 38% .Physical And Chemical Properties Analysis
Talmapimod has a molecular weight of 513.0 g/mol . Its molecular formula is C27H30ClFN4O3 . The compound is an indolecarboxamide obtained by formal condensation of the carboxy group of 6-chloro-3- [ (dimethylamino) (oxo)acetyl]-1-methylindole-5-carboxylic acid with the secondary amino group of (2S,5R)-1- [ (4-fluorophenyl)methyl]-2,5-dimethylpiperazine .科学的研究の応用
Neuroinflammatory Diseases
Talmapimod has been identified as a p38α MAPK inhibitor that can cross the blood-brain barrier (BBB) . This makes it a potential candidate for the treatment of neuroinflammatory diseases. The p38α MAPK pathway is involved in the pathogenesis of neurodegenerative disorders .
Multiple Myeloma
Talmapimod has shown to reduce p38α phosphorylation in multiple myeloma cells both in vitro and in vivo . This activity results in decreased tumor burden and angiogenesis in murine models of multiple myeloma .
Enhancing Cytotoxicity of Bortezomib
Talmapimod has been found to enhance bortezomib-induced cytotoxicity against multiple myeloma cells . This suggests that it could be used in combination with other treatments to improve their effectiveness.
Inflammation-Related Disorders
The p38α MAPK signaling pathway, which Talmapimod inhibits, is known to play a crucial role in various diseases, especially disorders with the origin of inflammation . Therefore, Talmapimod could potentially be used in the treatment of these disorders.
High-Performance Liquid Chromatography (HPLC)
This makes it a valuable tool in scientific research and pharmaceutical industries .
Potential Treatment for Other MAPK-Related Disorders
Talmapimod is a selective inhibitor of p38α, showing at least 2000-fold selectivity over a panel of 20 other kinases, including other MAPKs . This suggests that it could potentially be used in the treatment of other MAPK-related disorders.
作用機序
Target of Action
Talmapimod, also known as SCIO-469, primarily targets the p38 mitogen-activated protein kinase (p38 MAPK) . This kinase is a serine/threonine enzyme that is activated by a wide range of cellular stresses and inflammatory cytokines . It plays a crucial role in cell differentiation, autophagy, and apoptosis .
Mode of Action
Talmapimod specifically binds to and inhibits the phosphorylation of p38 MAPK . This inhibition results in the modulation of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2) . These factors are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA) .
Biochemical Pathways
The p38 MAPK pathway is significantly affected by Talmapimod. This pathway is involved in the pathogenesis of various disorders, especially those with the origin of inflammation . Disruption of the p38α MAPK signaling pathway is known as an important factor in the occurrence of various diseases .
Result of Action
The inhibition of p38 MAPK by Talmapimod may result in the induction of tumor cell apoptosis, the inhibition of tumor cell proliferation, and the inhibition of tumor angiogenesis . This agent may also enhance proteasome inhibitor-induced apoptosis .
将来の方向性
Talmapimod and its analogues have shown promising results in the treatment of inflammatory diseases . The most potent analogue, compound 6n, deserves further development as a novel anti-inflammatory drug due to its ability to inhibit both p38α MAPK and COX-2, and its capability to downregulate NF-κB and MAPK-signalling pathways .
特性
IUPAC Name |
2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30ClFN4O3/c1-16-13-33(17(2)12-32(16)14-18-6-8-19(29)9-7-18)26(35)21-10-20-22(25(34)27(36)30(3)4)15-31(5)24(20)11-23(21)28/h6-11,15-17H,12-14H2,1-5H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMELOYOKMZBMRB-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3C)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953119 | |
| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
SCIO-469 inhibits p38 kinase, a stimulatory modulator of pro-inflammatory factors including tumor necrosis factor-alpha (TNFa), interleukin-1 (IL-1), and cyclooxygenase-2 (COX-2), all of which are known to contribute to both symptoms and disease progression in patients with Rheumatoid Arthritis (RA). Existing protein-based products that antagonize TNFa have been shown to markedly relieve the symptoms and retard the progression of RA. It also has the potential for additional benefits associated with its inhibition of IL-1 and COX-2. | |
| Record name | Talmapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Talmapimod | |
CAS RN |
309913-83-5 | |
| Record name | Talmapimod | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=309913-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Talmapimod [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0309913835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talmapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05412 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(6-Chloro-5-{4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl}-1-methyl-1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TALMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1E00KQ6NT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



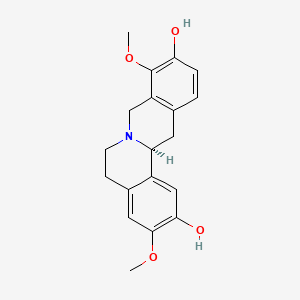

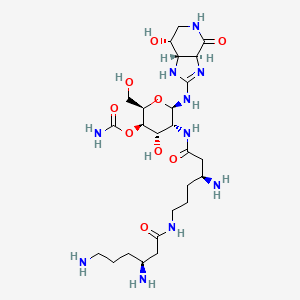
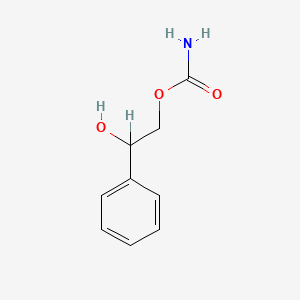
![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)



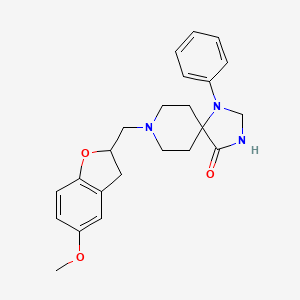
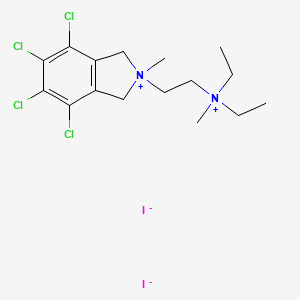

![2H-Indol-2-one, 3-[(4-bromophenyl)methylene]-1,3-dihydro-](/img/structure/B1681158.png)

